

JH-Xvi-178 solubility and preparation for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JH-Xvi-178

Cat. No.: B10831955

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Application Notes and Protocols for JH-Xvi-178 For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, experimental preparation, and relevant biological pathways for the highly potent and selective CDK8/19 inhibitor, **JH-Xvi-178**.

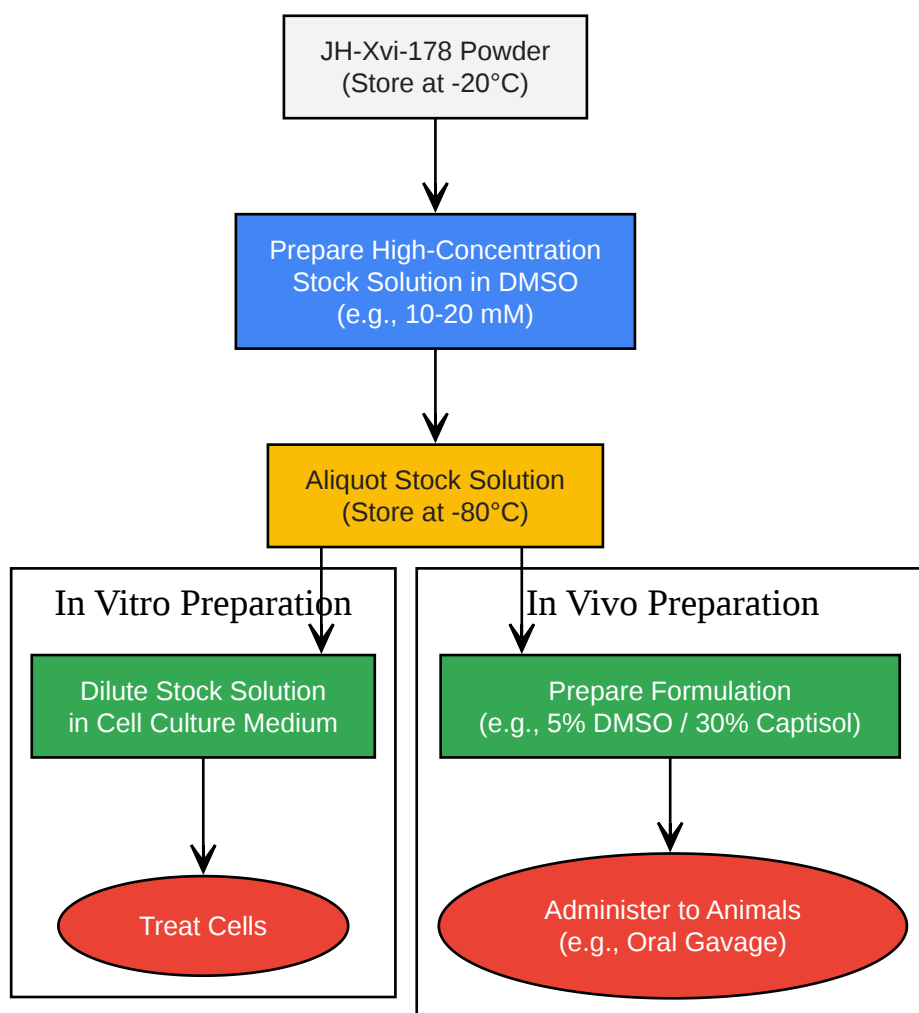
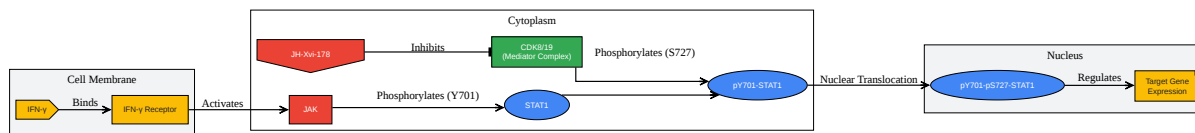
Quantitative Data Summary

The following table summarizes the key quantitative data for **JH-Xvi-178**.

Parameter	Value	Notes	Source
Molecular Weight	435.91 g/mol	[1]	
Formula	C22H22ClN7O	[1]	
Solubility (25°C)	62.5 mg/mL in DMSO (with ultrasonic treatment)	Stock solutions are typically prepared in DMSO.	[1]
IC50 (CDK8)	1 nM	Cell-free assay.	[2][3]
IC50 (CDK19)	2 nM	Cell-free assay.	[2][3]
Cellular IC50	3 nM (inhibition of pS727-STAT1)	In Jurkat cells.	[4]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]	
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	Aliquot to avoid repeated freeze-thaw cycles.	[1][2]

Signaling Pathway

JH-Xvi-178 is a potent inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. [4] These kinases are components of the Mediator complex, which regulates gene transcription. [4] One of the key downstream targets of CDK8/19 is the Signal Transducer and Activator of Transcription 1 (STAT1). [4][5] CDK8 directly phosphorylates STAT1 at the serine 727 residue (S727), which modulates its transcriptional activity. [4] **JH-Xvi-178** exerts its effect by inhibiting CDK8/19, thereby preventing the phosphorylation of STAT1 at S727. [4][6]



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com